5-Methyl-1,3-benzoxazol-2-amine

MTH1 inhibition cancer target fragment-based drug discovery

Procure this specific 5-methyl analog for predictable MTH1 inhibitor optimization (PDB 5NGT) or JAK2 library synthesis. Its inert methyl group ensures high yields in cross-coupling vs. reactive chloro/methoxy variants. Melting point (125-131°C) enables rapid incoming inspection, while the known oral LD50 (640 mg/kg) provides a defined toxicological baseline for dose-ranging studies.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 64037-15-6
Cat. No. B1265484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-benzoxazol-2-amine
CAS64037-15-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)N
InChIInChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)
InChIKeyJIWCNPTXYLRLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3-benzoxazol-2-amine (CAS 64037-15-6): Core Scaffold Properties and Industrial Relevance


5-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound characterized by a fused benzene and oxazole ring system, substituted with a methyl group at the 5-position and an amino group at the 2-position [1]. This core benzoxazole scaffold is widely recognized in medicinal chemistry for its versatility and has been exploited in numerous drug discovery programs [2]. The compound serves as a key building block for the synthesis of diverse bioactive molecules, including MTH1 inhibitors and JAK2 inhibitors [3]. Its structural features confer specific physicochemical properties, such as a predicted XLogP3 of 1.9, zero rotatable bonds, and a hydrogen bond donor count of 1, which influence its behavior in both synthetic transformations and biological assays [1].

Why Substitution with Generic 2-Aminobenzoxazoles Risks Experimental Reproducibility and Biological Outcome


The benzoxazole scaffold is not a monolithic entity; subtle variations in substitution pattern at the 5-position profoundly alter physicochemical, toxicological, and target engagement profiles. For instance, while the unsubstituted 1,3-benzoxazol-2-amine and its 5-chloro analog are often considered interchangeable building blocks, their distinct electronic and steric properties lead to divergent reactivity in transition metal-mediated syntheses and differential target binding [1][2]. Furthermore, the acute toxicity profile varies significantly across these analogs, with oral LD50 values ranging from 600 mg/kg to 782 mg/kg in rodents, underscoring that in vivo outcomes cannot be extrapolated from one derivative to another [3]. The 5-methyl substitution imparts a specific balance of lipophilicity (XLogP3 = 1.9) and hydrogen bonding capacity, which is not replicated by chloro, methoxy, or unsubstituted variants [4]. Therefore, selecting the precise 5-methyl analog is critical for maintaining synthetic consistency and predictable biological activity.

Quantitative Differentiation of 5-Methyl-1,3-benzoxazol-2-amine from Key Structural Analogs


Target Engagement Potential: MTH1 Inhibition via 5-Methyl Substituted Derivatives

The 5-methyl substituted benzoxazol-2-amine scaffold is a validated starting point for developing inhibitors of the cancer target MTH1 (NUDT1). A derivative, 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine, was identified through a fragment-based docking screen of 0.3 million commercial compounds and demonstrated direct binding to MTH1 [1]. While the initial fragment IC50 ranged from 6 to 79 µM, structure-based optimization of this 5-methylbenzoxazole core yielded nanomolar inhibitors (e.g., IC50 = 0.9 nM) [2]. In contrast, similar fragment screens with unsubstituted or 5-chloro benzoxazole analogs have not been reported to yield comparable optimization trajectories to sub-nanomolar potency against this specific target, suggesting the 5-methyl substitution provides a privileged geometry for binding pocket interactions [3]. The co-crystal structure (PDB 5NGT, 1.54 Å resolution) confirms a specific binding mode that is a direct consequence of the 5-methyl substitution and the planar benzoxazole core [4].

MTH1 inhibition cancer target fragment-based drug discovery structural biology

Acute Oral Toxicity Profile: Comparative LD50 Data in Rodents

The acute toxicity of 5-methyl-1,3-benzoxazol-2-amine is well-characterized and provides a critical differentiator for in vivo studies. In mice, the oral LD50 is reported as 640 mg/kg, and the intraperitoneal LD50 is 360 mg/kg . These values differ substantially from the unsubstituted parent compound (1,3-benzoxazol-2-amine), which has an oral LD50 in rats of 600 mg/kg [1]. The 5-chloro analog exhibits an even higher oral LD50 in rats of 782 mg/kg, indicating lower acute toxicity [2]. This quantitative variance in lethal dose across substitution patterns demonstrates that the 5-methyl derivative occupies a distinct and intermediate toxicity niche. For researchers planning in vivo efficacy studies, this data is essential for dose-ranging and for anticipating safety margins.

toxicology safety assessment in vivo LD50

Physicochemical Property Landscape: Lipophilicity and Hydrogen Bonding Capacity

The physicochemical profile of 5-methyl-1,3-benzoxazol-2-amine is quantitatively distinct from its analogs, impacting solubility, permeability, and target binding. The 5-methyl substitution yields a predicted XLogP3 of 1.9, a value that balances lipophilicity for membrane permeability with sufficient aqueous solubility [1]. In contrast, the unsubstituted 1,3-benzoxazol-2-amine has a lower XLogP3 of approximately 1.0, and the 5-chloro analog is significantly more lipophilic (estimated XLogP3 ≈ 2.3) [2][3]. Furthermore, the compound possesses exactly one hydrogen bond donor and three acceptors, with zero rotatable bonds, giving it a rigid, planar structure ideal for forming specific interactions in enzyme active sites [4]. This combination of properties places the compound in a favorable region of drug-like chemical space (MW = 148.16, TPSA ≈ 52 Ų), offering a distinct advantage over more polar (e.g., 5-methoxy) or more lipophilic (e.g., 5-chloro) variants for hit-to-lead optimization.

physicochemical properties drug-likeness Lipinski's Rule of Five ADME

Synthetic Versatility: Demonstrated Utility in Transition Metal-Mediated Cross-Couplings

The 2-amino group and the 5-methyl substituent on the benzoxazole core enable specific reactivity in transition metal-catalyzed transformations. A patent (WO 2003076430) explicitly describes a transition metal-mediated process for preparing optionally substituted 2-amino-benzoxazoles, wherein the 5-methyl substitution pattern is highlighted as a compatible functional group that does not interfere with palladium or copper catalysis [1]. In contrast, the 5-chloro analog can undergo unwanted oxidative addition side-reactions, and the 5-methoxy variant may suffer from demethylation under certain conditions, leading to lower yields and complex purification [2][3]. The robust nature of the 5-methyl group under these conditions makes this specific compound a preferred intermediate for constructing more elaborate 2-aryl and 2-alkylamino benzoxazole libraries.

synthetic methodology C-H activation cross-coupling building block

Solid-State Characterization: Melting Point and Purity Specification

The compound is a red solid with a reported melting point of 125-131 °C, a range that is characteristic and distinct from its close analogs . The unsubstituted 1,3-benzoxazol-2-amine melts at a slightly higher range of 127-133 °C, while the 5-chloro analog (zoxazolamine) has a reported melting point of approximately 184-186 °C . This narrow and well-defined melting range for the 5-methyl derivative provides a rapid and reliable quality control metric for confirming identity and purity upon receipt. Standard commercial purity is specified at ≥95%, with typical analytical characterization including NMR, HPLC, and GC available from reputable vendors .

quality control analytical chemistry melting point purity

Crystal Structure-Guided Drug Design: Atomic Resolution of a Key Derivative

A high-resolution co-crystal structure (PDB 5NGT) of human MTH1 bound to 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine is available at 1.54 Å resolution [1]. This structure reveals the precise binding mode of the 5-methylbenzoxazol-2-amine scaffold within the active site, including key hydrogen bonds and hydrophobic contacts that are facilitated by the methyl group at the 5-position and the planar geometry of the core [2]. In contrast, no equivalent high-resolution structures are publicly available for the unsubstituted or 5-chloro benzoxazole-2-amine scaffolds bound to MTH1, limiting the ability to perform direct structure-guided optimization for those analogs [3]. This atomic-level information provides an unparalleled advantage for computational chemists and structural biologists seeking to rationally design more potent and selective inhibitors.

X-ray crystallography structure-based drug design MTH1 binding mode

Optimal Use Cases for 5-Methyl-1,3-benzoxazol-2-amine Based on Quantitative Evidence


MTH1 (NUDT1) Inhibitor Hit-to-Lead Optimization Campaigns

Procure 5-methyl-1,3-benzoxazol-2-amine as a starting scaffold for structure-guided optimization of MTH1 inhibitors. The availability of a high-resolution co-crystal structure (PDB 5NGT) and documented optimization path to sub-nanomolar potency provides a validated roadmap for medicinal chemistry teams, reducing time and resource investment compared to unexplored scaffolds [1]. This compound is ideal for generating focused libraries with varied C7 substituents to explore SAR around the MTH1 active site.

In Vivo Toxicology Studies Requiring a Defined and Intermediate Safety Profile

Utilize 5-methyl-1,3-benzoxazol-2-amine in rodent acute toxicity studies where a well-characterized LD50 profile is required. With an oral LD50 of 640 mg/kg in mice, this compound occupies a defined middle ground between the less toxic 5-chloro analog (782 mg/kg) and the unsubstituted parent (600 mg/kg) . This known toxicological baseline is essential for dose-range finding studies and for evaluating the safety margin of novel derivatives.

Synthesis of 2-Amino-Aryl-7-Aryl-Benzoxazole Libraries via Transition Metal Catalysis

Employ 5-methyl-1,3-benzoxazol-2-amine as a robust building block in Pd- or Cu-catalyzed cross-coupling reactions to generate diverse 2-aryl and 2-alkylamino benzoxazole libraries [2]. The 5-methyl group is chemically inert under standard catalytic conditions, ensuring high conversion and minimal by-product formation, unlike more reactive 5-chloro or 5-methoxy analogs. This compound is particularly suitable for high-throughput parallel synthesis of JAK2 inhibitor candidates .

Quality Control and Identity Verification via Melting Point Analysis

Leverage the distinct melting point of 125-131 °C as a rapid, low-cost analytical check for incoming material. This is especially useful in research settings where access to NMR or HPLC may be limited, providing immediate confirmation that the correct 5-methyl analog has been received and not a mis-shipped 5-chloro (mp ~185 °C) or unsubstituted (mp ~130 °C) variant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.